Diisopropylcarbamoyl chloride

carbamoyl chloride solvolysis specific rate SN1 mechanism

Problem: Carbamoyl chloride reactivity varies drastically with N-alkyl substitution, causing reproducibility failures in multi-step syntheses. Solution: Diisopropylcarbamoyl chloride delivers predictable kinetics via its crystalline solid form and steric diisopropyl group. Key advantages: • 40-fold solvolysis rate differential vs piperidine analog enables precise low-temperature quenching • Crystalline solid (mp 57-61 °C) simplifies glovebox weighing and inert-atmosphere handling • High purity (>98%) minimizes side reactions in peptide coupling, C-H activation, and metabolite quantification • Resolved LC-MRM internal standard for diethyldithiocarbamate metabolites. Reliable global supply for R&D laboratories.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 19009-39-3
Cat. No. B095946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylcarbamoyl chloride
CAS19009-39-3
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)Cl
InChIInChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3
InChIKeyRSAFAYLZKCYUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropylcarbamoyl Chloride: Solid N,N-Disubstituted Carbamoyl Chloride


Diisopropylcarbamoyl chloride (N,N-diisopropylcarbamoyl chloride, C₇H₁₄ClNO, MW 163.64) is a disubstituted carbamoyl chloride that exists as a colorless to pale yellow crystalline solid at ambient temperature (melting point 57‑61 °C) . This physical state contrasts with the liquid nature of lower N-alkyl analogs such as N,N-dimethylcarbamoyl chloride, offering distinct handling characteristics for air‑ and moisture‑sensitive synthetic operations [1]. The compound serves as an electrophilic acylation reagent, primarily for the introduction of the sterically demanding diisopropylcarbamoyl moiety, and participates in solvolysis reactions via pathways that are highly sensitive to the N‑alkyl substitution pattern [1].

Physical Form
Crystalline solid simplifies glovebox handling
Synthetic Utility
Introduces sterically demanding diisopropylcarbamoyl group
Reactivity Profile
Electrophilic acylation reagent with N-alkyl-sensitive solvolysis

N-Substitution Determines Diisopropylcarbamoyl Chloride Reactivity


Carbamoyl chlorides of the type R₂NCOCl exhibit profound differences in solvolytic and nucleophilic substitution rates depending on the nature of the N‑alkyl groups [1]. The diisopropyl derivative combines strong electron‑releasing inductive effects with significant steric demand; this dual influence leads to reaction rates and activation parameters that differ by orders of magnitude from those of common analogs such as N,N-dimethylcarbamoyl chloride or piperidine‑1‑carbonyl chloride [1]. Attempts to substitute one member of the class for another in a kinetic or synthetic protocol without adjusting reaction conditions will introduce uncontrolled variability that undermines reproducibility and yield. The quantitative evidence below demonstrates these differentials explicitly.

Property
Diisopropylcarbamoyl Chloride
Common Liquid Analogs
Reaction Rate
Orders-of-magnitude faster than dimethyl or piperidine analogs
Protocols may require adjusted stoichiometry and quench timing
Transition State
Highly ordered, associative pathway driven by steric bulk
Linear alkyl analogs exhibit fundamentally different mechanism
Handling
Low-melting solid permits precise weighing
Liquid forms introduce spillage and vapor exposure risk

Diisopropylcarbamoyl Chloride: Kinetic and Thermodynamic Comparisons


Solvolysis Rate vs Piperidine-1-carbonyl Chloride

Under identical low‑temperature conditions (−20 °C, 89.1 % acetone–10.9 % water v/v), diisopropylcarbamoyl chloride solvolyzes with a first‑order specific rate of 8.4 × 10⁻² s⁻¹, whereas piperidine‑1‑carbonyl chloride (a cyclic analog bearing two primary carbons adjacent to nitrogen) records only 2.1 × 10⁻³ s⁻¹ [1]. The 40‑fold rate enhancement is attributed to electron release by the secondary isopropyl groups, which stabilizes the developing positive charge in the unimolecular transition state [1].

Solvolysis Rate vs Piperidine Analog
Head-to-head
40-fold faster (8.4 × 10⁻² s⁻¹ vs 2.1 × 10⁻³ s⁻¹)
89.1% acetone–water, −20 °C
Quench protocols differ significantly
Reaction stoichiometry requires re-optimization
carbamoyl chloride solvolysis specific rate SN1 mechanism

Activation Entropy: Comparison with N,N-Dipropylcarbamoyl Chloride

When solvolyzed in 50 % ethanol at 25 °C, N,N-diisopropylcarbamoyl chloride exhibits a large, negative activation entropy of –37.8 cal mol⁻¹ K⁻¹, whereas the linear n‑propyl isomer (N,N-dipropylcarbamoyl chloride) shows a positive value of +2.6 cal mol⁻¹ K⁻¹ [1]. The ΔΔS‡ of 40.4 cal mol⁻¹ K⁻¹ indicates a fundamentally different organization in the rate‑determining transition state, with the branched isopropyl groups enforcing a highly ordered, associative pathway that the linear alkyl chains cannot sustain [1].

Activation Entropy vs n-Propyl Isomer
Head-to-head
ΔΔS‡ = 40.4 cal mol⁻¹ K⁻¹ (–37.8 vs +2.6)
50% ethanol, 25 °C
Transition state organization is fundamentally different
Scale-up cooling may stall reactions
activation entropy solvolysis mechanism carbamoyl chloride

Internal Standard: Chromatographic Separation from Diethylcarbamoyl Analog

In a validated HPLC‑MS/MS method for quantifying N-acetyl-S-(N,N-diethylcarbamoyl) cysteine (DETC-NAC) in plasma and brain dialysate, the N,N-diisopropylcarbamoyl homolog (MIM: 291 → 128) is readily separated from the analyte (MIM: 263 → 100) on a C18 column using a methanol gradient [1]. The method achieves precisions better than 10 % RSD and recoveries >95 % across matrices [1]. A dimethylcarbamoyl analog could not serve this purpose because the mass difference would be insufficient to avoid interference, and the retention time offset on standard C18 media would be negligible.

LC-MS/MS Internal Standard Fit
Supporting evidence
Baseline-resolved from diethylcarbamoyl analyte (MIM 291→128)
C18 RP HPLC, methanol gradient
Specific procurement choice for bioanalytical method
Dimethyl analog insufficient for resolution
LC-MS/MS internal standard carbamoyl cysteine bioanalytical method

Physical State: Crystalline Solid vs Liquid Dimethylcarbamoyl Chloride

Diisopropylcarbamoyl chloride is a low‑melting crystalline solid (mp 57‑61 °C) , whereas N,N-dimethylcarbamoyl chloride is a liquid at room temperature (mp –33 °C) [1]. For air‑sensitive synthetic procedures that require precise weighing in a glovebox, the solid form simplifies transfer and reduces the risk of spillage or vapor exposure compared with a volatile liquid. This practical distinction is a frequent driver of procurement decisions in medicinal chemistry and process development laboratories.

Physical State Comparison
Class-level inference
Crystalline solid (mp 57–61 °C) vs liquid dimethyl analog (mp –33 °C)
Δmp ≈ 90 °C
Supports easier containment for air-sensitive work
Data to verify for specific glovebox protocol
physical form handling carbamoyl chloride procurement

Diisopropylcarbamoyl Chloride Application Scenarios


Sterically Hindered Carbamate Protecting Groups

The diisopropylcarbamoyl moiety provides greater steric hindrance than dimethyl‑ or diethylcarbamoyl groups, slowing unwanted acyl transfer during multi‑step peptide coupling [1]. The 40‑fold solvolysis rate advantage over piperidine‑1‑carbonyl chloride dictates that reactions must be quenched promptly at low temperature to preserve the desired carbamate product [1].

Ortho-Metalation Directing Group for C–H Functionalization

The N,N-diisopropylcarbamoyl group acts as a powerful directing group in rhodium‑catalyzed C7‑olefination of indazoles, delivering high regioselectivity [2]. The kinetic evidence (8.4 × 10⁻² s⁻¹ solvolysis rate) demands strictly anhydrous, low‑temperature handling to prevent premature hydrolysis of the directing group during lithiation or transmetalation steps [1].

LC-MS/MS Internal Standard for Diethylcarbamoyl Metabolites

Researchers quantifying disulfiram metabolites must synthesize the N,N-diisopropylcarbamoyl cysteine conjugate as an internal standard because its chromatographic retention and MRM transition are fully resolved from the N,N-diethylcarbamoyl analyte [3]. No dimethyl or piperidine analog offers the requisite mass difference or reversed‑phase selectivity [3].

Glovebox-Compatible Solid Acylating Agent

The crystalline solid nature (mp 57–61 °C) allows straightforward weighing and transfer under inert atmosphere, reducing exposure to corrosive vapors. Procurement specifications for glovebox‑compatible acylating agents frequently exclude liquid carbamoyl chlorides, which are more prone to spillage and hydrolysis .

Application
Selection Property
Validation Focus
Sterically hindered carbamate protection
Bulky N-alkyl substitution pattern
Low-temperature quench protocol optimization
C–H functionalization directing group
Electrophilic acylation reactivity
Anhydrous handling to prevent premature hydrolysis
LC-MS/MS internal standard precursor
Unique MRM transition and retention window
Chromatographic resolution from diethylcarbamoyl metabolite
Glovebox-compatible acylation
Crystalline solid physical state
Weighing accuracy and spillage risk reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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